N-(3-acetylphenyl)-2-(2-bromo-4-methylphenoxy)acetamide
Overview
Description
N-(3-acetylphenyl)-2-(2-bromo-4-methylphenoxy)acetamide: is an organic compound that belongs to the class of amides It is characterized by the presence of an acetyl group attached to a phenyl ring, a bromo-substituted phenoxy group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-2-(2-bromo-4-methylphenoxy)acetamide typically involves a multi-step process:
Formation of 3-acetylphenylamine: This can be achieved by acetylation of aniline using acetic anhydride under acidic conditions.
Synthesis of 2-bromo-4-methylphenol: This involves the bromination of 4-methylphenol using bromine in the presence of a catalyst such as iron(III) bromide.
Formation of 2-(2-bromo-4-methylphenoxy)acetic acid: This step involves the reaction of 2-bromo-4-methylphenol with chloroacetic acid in the presence of a base like sodium hydroxide.
Coupling Reaction: The final step involves the coupling of 3-acetylphenylamine with 2-(2-bromo-4-methylphenoxy)acetic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The acetyl group can undergo oxidation to form carboxylic acids under strong oxidizing conditions.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The bromo group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenoxyacetamides.
Scientific Research Applications
N-(3-acetylphenyl)-2-(2-bromo-4-methylphenoxy)acetamide:
Medicinal Chemistry: It can be explored for its potential as a pharmacophore in drug design, particularly for its amide and phenoxy functionalities.
Material Science: The compound can be used in the synthesis of polymers and advanced materials due to its unique structural features.
Biological Studies: It can be used as a probe to study enzyme interactions and receptor binding due to its specific functional groups.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-2-(2-bromo-4-methylphenoxy)acetamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The acetyl and amide groups can form hydrogen bonds, while the phenoxy group can participate in π-π interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
N-(3-acetylphenyl)-2-phenoxyacetamide: Lacks the bromo and methyl substituents, which may affect its reactivity and binding properties.
N-(3-acetylphenyl)-2-(4-methylphenoxy)acetamide: Lacks the bromo substituent, which may influence its chemical behavior and applications.
Uniqueness
N-(3-acetylphenyl)-2-(2-bromo-4-methylphenoxy)acetamide is unique due to the presence of both bromo and methyl substituents on the phenoxy ring, which can significantly influence its chemical reactivity and potential applications. The combination of these substituents with the acetyl and amide groups makes it a versatile compound for various research and industrial applications.
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-(2-bromo-4-methylphenoxy)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO3/c1-11-6-7-16(15(18)8-11)22-10-17(21)19-14-5-3-4-13(9-14)12(2)20/h3-9H,10H2,1-2H3,(H,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHTTXBTYXBCKGE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=CC=CC(=C2)C(=O)C)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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